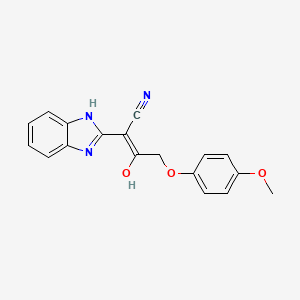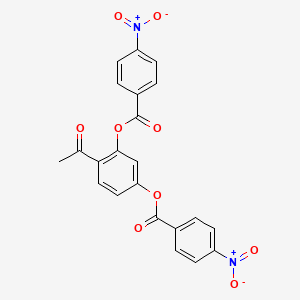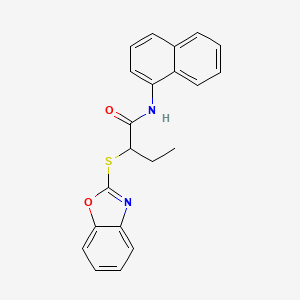![molecular formula C19H17BrN4S B10884377 3-[(3-bromobenzyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10884377.png)
3-[(3-bromobenzyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex organic compound with a molecular formula of C19H17BrN4S. . The presence of a bromobenzyl group and a sulfanyl linkage further adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The initial step involves the cyclization of appropriate precursors to form the triazinoindole core.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the triazinoindole core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the bromobenzyl group can produce benzyl derivatives .
Scientific Research Applications
3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its ability to interact with specific molecular targets and pathways. For instance, as an iron chelator, it binds to ferrous ions (Fe2+), thereby inhibiting iron-dependent processes in cells . This can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
3-Allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: Similar in structure but lacks the bromobenzyl and isopropyl groups.
3-Propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: Contains a propargyl group instead of the bromobenzyl group.
Uniqueness
The uniqueness of 3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromobenzyl group enhances its potential as a substrate for nucleophilic substitution reactions, while the isopropyl group may influence its lipophilicity and cellular uptake .
Properties
Molecular Formula |
C19H17BrN4S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-propan-2-yl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C19H17BrN4S/c1-12(2)24-16-9-4-3-8-15(16)17-18(24)21-19(23-22-17)25-11-13-6-5-7-14(20)10-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
GKZIKMJBDMGPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10884294.png)
![2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10884295.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884297.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10884299.png)

![N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10884318.png)

![(3,4-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884332.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10884340.png)

![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B10884347.png)
![2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B10884359.png)

![1-(3,4-Dihydro-2H-quinolin-1-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethanone](/img/structure/B10884369.png)
